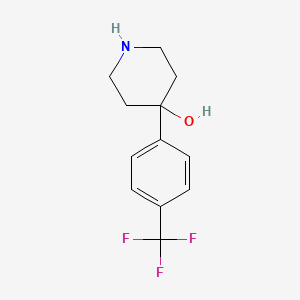

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

Descripción general

Descripción

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is a chemical compound that is a metabolite of the drug fluoxetine . It has a role as a marine xenobiotic metabolite and a drug metabolite .

Synthesis Analysis

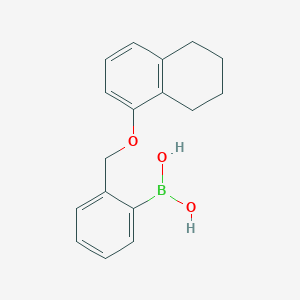

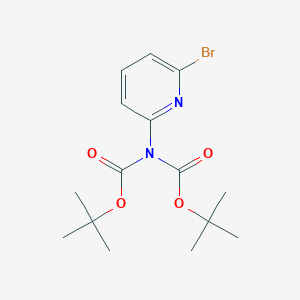

In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis

The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . To determine the theoretical characterization, spectroscopic, and electronic properties of the title compound, DFT calculations employing the B3LYP method with a 6-311+G(d,p) basis set have been carried out .Chemical Reactions Analysis

The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación

Anti-Tuberculosis Activity

- Study 1: A novel piperidinol with anti-tuberculosis activity was identified. Compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol demonstrated good anti-tuberculosis activity. However, side effects precluded their further advancement (Sun et al., 2009).

Polymerization Initiators

- Study 2: Phenyl-triazine-containing thermal radical initiators including 2,2,6,6-tetramethyl-1-(phenyldiazenyl)piperidin-4-ol were synthesized for use in radical polymerization. These initiators showed high efficiency in polymerization conversion rates over 92%, demonstrating potential for various applications like polymer coatings (Kang et al., 2019).

Selective Estrogen Receptor Modulators

- Study 3: Chiral piperidin-4-ols were designed to develop novel Selective Estrogen Receptor Modulators (SERMs). The compounds were evaluated against estrogen-responsive human breast cancer cells but were found to be moderately active. The molecular bulk of the compounds might have resulted in inadequate receptor fit (Yadav et al., 2011).

Tautomeric Switching Systems

- Study 4: Research was conducted on 4-(phenyldiazenyl)naphthalen-1-ol and its derivatives, involving a flexible piperidine unit. The study showed that a directed shift in the position of the tautomeric equilibrium could be achieved through protonation/deprotonation in various solvents. This finding has implications for understanding molecular interactions and reactions (Antonov et al., 2013).

Safety And Hazards

While specific safety data for 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . In a proposed study, different derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) will be synthesized and evaluated for in vivo analgesic potential .

Propiedades

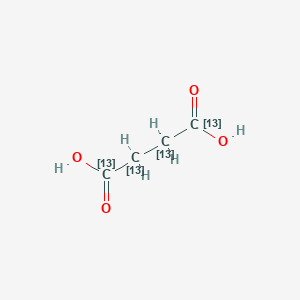

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZLCYKEVNALMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571069 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol | |

CAS RN |

39757-71-6 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.